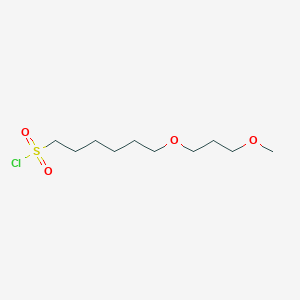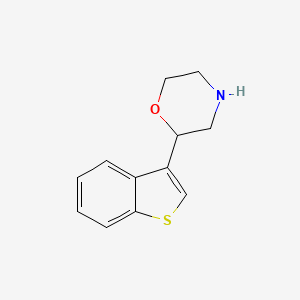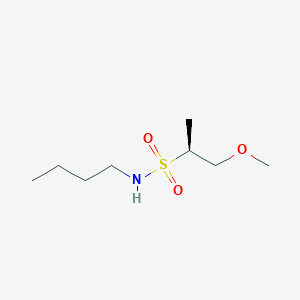![molecular formula C10H19NO4 B13524153 (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for the amino function during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the amino group due to its stability under a variety of reaction conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid follows similar principles but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products when used in coupling reactions.
Applications De Recherche Scientifique
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The primary function of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-3-methylbutanoic acid: Another amino-protecting group used in peptide synthesis.
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Also used for protecting amino groups but requires different deprotection conditions.
Uniqueness
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clé InChI |
FNYRVJJDNPAVSS-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC(=O)O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




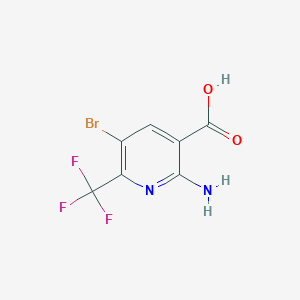
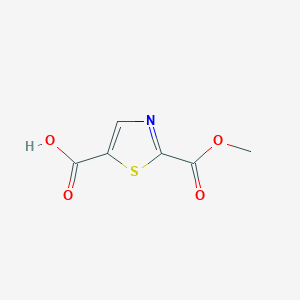
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
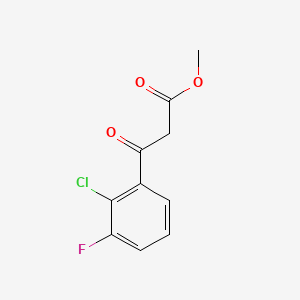
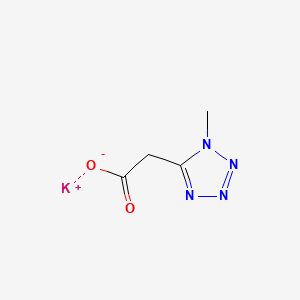
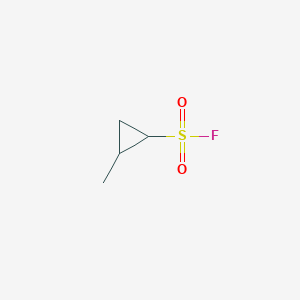
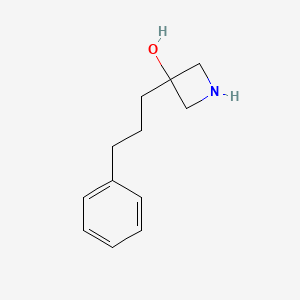
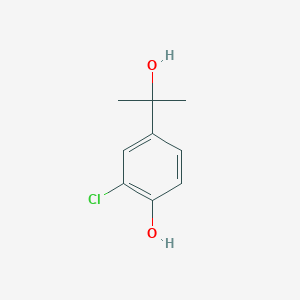
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
